2,3-dihydro-5-benzofuranacetic acid
CAS No.: 69999-16-2
Cat. No.: VC21348893
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 69999-16-2 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid |
Standard InChI | InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) |
Standard InChI Key | LALSYIKKTXUSLG-UHFFFAOYSA-N |
SMILES | C1COC2=C1C=C(C=C2)CC(=O)O |
Canonical SMILES | C1COC2=C1C=C(C=C2)CC(=O)O |
Appearance | Yellow Solid |
Melting Point | 96-98°C |
Chemical Structure and Properties
Molecular Architecture
2,3-Dihydro-5-benzofuranacetic acid consists of a 2,3-dihydrobenzofuran ring system (a partially saturated furan fused to a benzene ring) with an acetic acid substituent at the 5-position. The molecular formula is C₁₀H₁₀O₃, and its molecular weight is 178.18 g/mol . Key structural features include:
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A five-membered furan ring with two adjacent saturated carbons (positions 2 and 3).
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A benzene ring fused to the furan moiety.
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A carboxylic acid group (-COOH) attached to the acetic acid chain.
The compound’s structure is stabilized by conjugation between the aromatic π-system and the electron-withdrawing carboxylic acid group.
Physical and Chemical Properties
The discrepancy in melting points across sources may reflect variations in sample purity or measurement conditions.
Synthesis Methods
Key Synthetic Routes
The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves multi-step strategies starting from benzofuran precursors. Below are two prominent methods:
Reduction of Acetic Acid Derivatives
A common approach involves reducing 2,3-dihydrobenzofuran-5-acetic acid derivatives. For example:
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Borane-THF Reduction:
Multi-Step Organic Synthesis
Alternative routes involve constructing the benzofuran core followed by acetic acid functionalization:
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Step 1: Form the dihydrobenzofuran ring via cyclization or electrophilic substitution.
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Step 2: Introduce the acetic acid group through nucleophilic substitution or coupling reactions.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Catalytic Hydrogenation: Used to saturate unsaturated bonds in intermediates.
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Purification: Chromatography or crystallization to achieve >95% purity.
Applications in Pharmaceutical Chemistry
Intermediate for Darifenacin
2,3-Dihydro-5-benzofuranacetic acid is a pivotal precursor in the synthesis of darifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The synthesis pathway involves:
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Esterification: Conversion of the carboxylic acid to a methyl ester.
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Amidation: Reaction with a secondary amine to form the active pharmaceutical ingredient (API).
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
Studies on derivatives reveal:
Data Tables
Property | Value | Source |
---|---|---|
CAS Number | 69999-16-2 | |
SMILES | C1COC2=C1C=C(C=C2)CC(=O)O | |
InChIKey | LALSYIKKTXUSLG-UHFFFAOYSA-N | |
Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | |
Refractive Index | 1.595 |
Synthesis Reagents and Conditions
Mass Molarity Calculator
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